molecular formula C5H11ClFN3O2 B6182015 (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride CAS No. 2613299-41-3

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride

Cat. No. B6182015
CAS RN: 2613299-41-3
M. Wt: 199.6
InChI Key:
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Description

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride, commonly known as FAPDA-HCl, is an organic compound that has been widely used in scientific research. It is a colorless, water-soluble solid that is widely used in organic synthesis as a reagent. FAPDA-HCl is also used in biochemical and physiological experiments due to its diverse range of applications.

Scientific Research Applications

FAPDA-HCl has been used in a wide range of scientific research applications. It has been used as a reagent for organic synthesis, as a ligand for metal complexes, and as a catalyst for the synthesis of heterocyclic compounds. It has also been used as a model compound for studying the structure and reactivity of organic compounds.

Mechanism of Action

FAPDA-HCl is a proton donor and can act as a Bronsted acid in aqueous solution. It can also act as a Lewis acid in organic solvents. The protonation of the nitrogen atom results in the formation of a positively charged species that can react with other molecules.
Biochemical and Physiological Effects
FAPDA-HCl has been used as a model compound for studying the biochemical and physiological effects of organic compounds. It has been used to study the effects of proton transfer on the structure and reactivity of organic compounds. It has also been used to study the effects of proton transfer on enzyme activity and the regulation of metabolic pathways.
Advantages and Limitations for Laboratory Experiments
FAPDA-HCl has several advantages for laboratory experiments. It is a water-soluble solid, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized easily. However, it is also important to consider the limitations of FAPDA-HCl. It is a strong acid and can cause skin irritation, so it should be handled with care. In addition, it is not very stable and can decompose if it is exposed to light or heat.

Future Directions

FAPDA-HCl has a wide range of potential applications in scientific research. It can be used to study the effects of proton transfer on enzyme activity and the regulation of metabolic pathways. It can also be used as a model compound for studying the structure and reactivity of organic compounds. In addition, it can be used in the synthesis of heterocyclic compounds and as a ligand for metal complexes. Finally, it can be used in the development of new drugs and drug delivery systems.

Synthesis Methods

FAPDA-HCl is synthesized from the reaction of 2-amino-4-fluoropentanediamide and hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 50-60°C for 1-2 hours. The reaction is allowed to cool and the product is isolated by filtration and recrystallization. The product is then dried and the purity is checked using thin-layer chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-glutamic acid", "2-fluoropropionic acid", "ammonium hydroxide", "hydrochloric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diethyl ether", "dichloromethane", "triethylamine", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-glutamic acid with DCC and NHS to form N-hydroxysuccinimide ester", "Step 2: Reaction of the N-hydroxysuccinimide ester with 2-fluoropropionic acid in the presence of triethylamine to form the corresponding amide", "Step 3: Deprotection of the N-hydroxysuccinimide ester with hydrochloric acid to form the free amide", "Step 4: Reductive amination of the free amide with ammonium hydroxide and sodium cyanoborohydride to form the amine", "Step 5: Protection of the amine group with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine", "Step 6: Deprotection of the Boc-protected amine with trifluoroacetic acid to form the free amine", "Step 7: Reaction of the free amine with 2-fluoropentanedioyl chloride in the presence of triethylamine to form the corresponding amide", "Step 8: Hydrolysis of the amide with sodium bicarbonate to form the free acid", "Step 9: Neutralization of the free acid with hydrochloric acid to form the hydrochloride salt of (2S,4R)-2-amino-4-fluoropentanediamide" ] }

CAS RN

2613299-41-3

Molecular Formula

C5H11ClFN3O2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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